molecular formula C18H18ClNO3 B3967047 3-benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid

3-benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid

Cat. No. B3967047
M. Wt: 331.8 g/mol
InChI Key: YUTUHPRVSBOVEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid is a synthetic compound that belongs to the family of amino acids. It is commonly referred to as BOC-L-phenylalanine chloromethyl ketone or Boc-Phe-CMK. This compound is widely used in scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 3-benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid involves the irreversible binding of the compound to the active site of serine proteases. This binding prevents the protease from cleaving its substrate, thus inhibiting its activity. The compound also induces apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of serine proteases and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2, an enzyme that plays a critical role in the inflammatory response.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid in lab experiments include its ability to irreversibly inhibit serine proteases and induce apoptosis in cancer cells. However, the compound has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.

Future Directions

There are several future directions for the research of 3-benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research can be conducted to optimize the synthesis method of this compound and to develop new derivatives with improved properties.

Scientific Research Applications

3-benzyl-4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid is widely used in scientific research applications. It is commonly used as a protease inhibitor in biochemical studies. It inhibits the activity of serine proteases, such as chymotrypsin and trypsin, by irreversibly binding to the active site of the enzyme. This compound is also used in cancer research as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

3-benzyl-4-(3-chloro-2-methylanilino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-12-15(19)8-5-9-16(12)20-18(23)14(11-17(21)22)10-13-6-3-2-4-7-13/h2-9,14H,10-11H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUTUHPRVSBOVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.